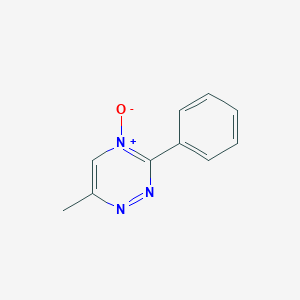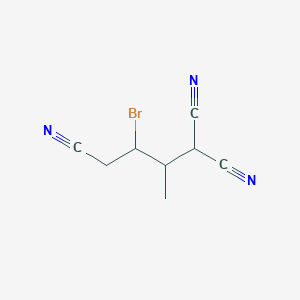
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methyl group, and three nitrile groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile typically involves the bromination of 2-methylbutane-1,1,4-tricarbonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 2-methylbutane-1,1,4-tricarbonitrile derivatives.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Oxidation/Reduction: Formation of amines or carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The nitrile groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methylbutane: Similar structure but lacks the nitrile groups.
2-Bromo-2-methylbutane: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methyl-1-butene: Similar structure but with a double bond.
Uniqueness
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is unique due to the presence of three nitrile groups, which significantly influence its chemical reactivity and potential applications. The combination of a bromine atom and multiple nitrile groups makes it a valuable compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
64206-45-7 |
|---|---|
Formule moléculaire |
C8H8BrN3 |
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
3-bromo-2-methylbutane-1,1,4-tricarbonitrile |
InChI |
InChI=1S/C8H8BrN3/c1-6(7(4-11)5-12)8(9)2-3-10/h6-8H,2H2,1H3 |
Clé InChI |
HZMATVSAFLNHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC#N)Br)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


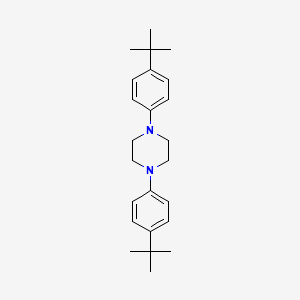
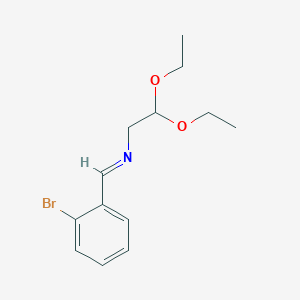
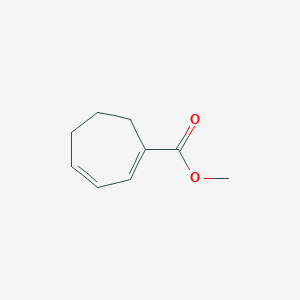
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
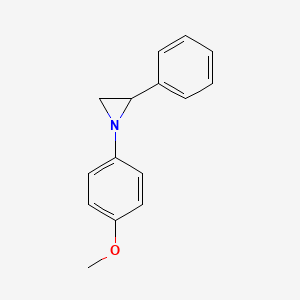
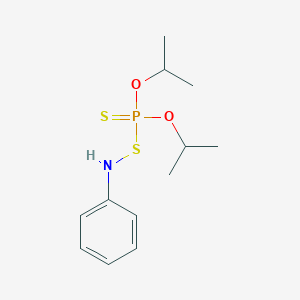
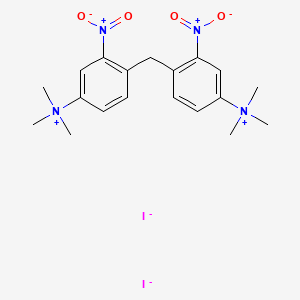

![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

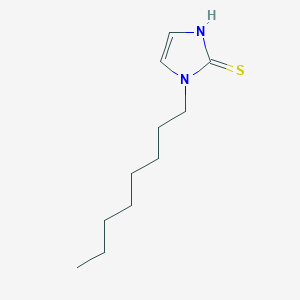
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
